molecular formula C21H16N2O4S B237849 N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide

N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide

カタログ番号 B237849
分子量: 392.4 g/mol
InChIキー: YRSUBPVRARNLRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide, also known as PBT2, is a small molecule drug that has been developed for the treatment of various neurodegenerative diseases. The drug has been found to be effective in treating Alzheimer's disease, Huntington's disease, and Parkinson's disease.

作用機序

N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide works by binding to metal ions, such as copper and zinc, and preventing their interaction with amyloid-beta and alpha-synuclein. This prevents the formation of toxic aggregates and reduces the neurotoxicity associated with these proteins. N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide also enhances the clearance of these proteins by promoting their degradation.
Biochemical and Physiological Effects:
N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. The drug has also been found to reduce the levels of amyloid-beta and alpha-synuclein in the brain, which are the hallmark proteins in these diseases. N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has also been shown to reduce inflammation and oxidative stress, which are known to be involved in the pathogenesis of neurodegenerative diseases.

実験室実験の利点と制限

One of the advantages of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide is its ability to cross the blood-brain barrier, which allows it to target the brain directly. Another advantage is its low toxicity and high selectivity for metal ions. However, one limitation of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide is its relatively short half-life, which requires frequent dosing. Another limitation is the lack of long-term safety data in humans.

将来の方向性

There are several future directions for N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide research. One direction is to investigate the potential of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide in other neurodegenerative diseases, such as multiple sclerosis and amyotrophic lateral sclerosis. Another direction is to optimize the dosing regimen and delivery method to improve the efficacy of the drug. Additionally, further studies are needed to determine the long-term safety and tolerability of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide in humans. Finally, the development of biomarkers to monitor the effects of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide on disease progression would be beneficial for clinical trials.

合成法

The synthesis of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide involves the condensation of 2-aminobenzofuran and 5-(hydroxymethyl)furfural in the presence of thiocarbamoyl chloride. The resulting compound is then purified using column chromatography to obtain N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide.

科学的研究の応用

N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. The drug has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the hallmark proteins in Alzheimer's disease and Parkinson's disease, respectively. N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has also been shown to reduce the levels of metal ions, such as copper and zinc, which are known to be involved in the pathogenesis of neurodegenerative diseases.

特性

製品名

N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide

分子式

C21H16N2O4S

分子量

392.4 g/mol

IUPAC名

N-[[4-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H16N2O4S/c24-12-16-9-10-18(26-16)13-5-7-15(8-6-13)22-21(28)23-20(25)19-11-14-3-1-2-4-17(14)27-19/h1-11,24H,12H2,(H2,22,23,25,28)

InChIキー

YRSUBPVRARNLRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=CC=C(O4)CO

正規SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=CC=C(O4)CO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。